Flonicamid
Overview
Description
Flonicamid is a pyridine organic compound widely used as an insecticide. It is particularly effective against aphids, whiteflies, and thrips. The compound disrupts the chordotonal organs of insects, affecting their hearing, balance, and movement, ultimately causing cessation of feeding . This compound is typically sold as wettable granules that are mixed with water before application .
Mechanism of Action
Target of Action
Flonicamid, a novel class insecticide, is very active against a wide range of aphid species and other species of sucking insects . The precise target of this compound is still under investigation, but it is known that this compound exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor . It has been suggested that this compound blocks the A-Type potassium channel .
Mode of Action
This compound works by hindering the sucking effect of pests . The pest quickly stops sucking after ingesting the medicine, and finally dies of hunger . It disrupts insect chordotonal organs that can affect hearing, balance, movement to cause cessation of feeding . The specific target site of the chemical is unknown .
Biochemical Pathways
The microbial degradation of nitriles proceeds via two enzymatic pathways: the nitrile hydratase/amidase pathway, and the nitrilase pathway . Nitrile-containing insecticides like this compound can be converted into their amide derivatives by Pseudaminobacter salicylatoxidans . N - (4-trifluoromethylnicotinoyl) glycinamide (TFNG-AM) is converted to 4- (trifluoromethyl) nicotinoyl glycine (TFNG) using nitrile hydratase/amidase .
Pharmacokinetics
The metabolism and distribution of this compound in plants and animals were investigated using 14C-labelled this compound . The leaching rates, dissipation dynamics, and residue levels of this compound and its metabolites in tea leaves during processing and transferring were investigated . .
Result of Action
The result of this compound’s action is the rapid inhibition of the feeding behavior of aphids and provides long-lasting control . It has excellent systemic and translaminar activity . It has no negative impact on beneficial insects and mites . These characteristics make this compound well suited for resistant management strategies and integrated pest-management programs .
Action Environment
This compound has a high aqueous solubility and a low volatility . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater . Ecotoxicity is moderate to low for most species . It has a moderate mammalian oral toxicity . Application rates increase (0.054 to 0.071 lb ai/a) for greater plant volume, higher pest populations and/or longer residual activity .
Biochemical Analysis
Biochemical Properties
Flonicamid interacts with insect chordotonal organs, which are involved in hearing, balance, and movement . It is typically sold as wettable granules mixed with water before spraying .
Cellular Effects
This compound has a significant impact on various types of cells, particularly those of insects. It disrupts the functioning of insect chordotonal organs, leading to cessation of feeding .
Molecular Mechanism
This compound exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have significant effects over time. For instance, in a study involving the greenbug, Schizaphis graminum, it was found that sublethal concentrations of this compound affected the demographic parameters and feeding behavior that ultimately suppress the population growth of S. graminum .
Dosage Effects in Animal Models
This compound is harmful after acute oral administration . After repeated administration, the target organs were the liver, the kidneys, and the hematopoietic system
Metabolic Pathways
This compound is rapidly and almost completely absorbed but not extensively metabolized, and excreted mainly via urine . Metabolism of this compound was also studied in livestock . The metabolic pathway of this compound in oranges was investigated using this compound labelled at the 3-nicotinamide position .
Transport and Distribution
This compound is a systemic pyridine insecticide used in the field and in glasshouses . It has a high aqueous solubility and a low volatility . Evidence suggests it is not persistent in soil but may be in aquatic systems . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flonicamid can be synthesized through a series of chemical reactions involving pyridine derivatives. One common method involves the reaction of 4-trifluoromethylpyridine with cyanomethylamine under specific conditions to yield this compound . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Flonicamid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can convert this compound into its corresponding carboxylic acid derivatives.
Major Products Formed: The major products formed from these reactions include TFNA, TFNG, and other related metabolites .
Scientific Research Applications
Flonicamid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Uniqueness of this compound: this compound’s unique mode of action and its lack of cross-resistance with other major insecticide classes make it a valuable tool in integrated pest management programs . Its selective activity against specific insect pests and minimal impact on beneficial insects further enhance its utility in agricultural practices .
Properties
IUPAC Name |
N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-1-3-14-5-6(7)8(16)15-4-2-13/h1,3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQJEEJISHYWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034611 | |
Record name | Flonicamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 5.2X10+3 mg/L at 20 °C | |
Record name | Flonicamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.531 at 20 °C | |
Record name | Flonicamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.43X10-4 mPa /7.073X10-9 mm Hg/ at 20 °C | |
Record name | Flonicamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
158062-67-0 | |
Record name | Flonicamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158062-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flonicamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flonicamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, N-(cyanomethyl)-4-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLONICAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9500W2Z53J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flonicamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
157.5 °C | |
Record name | Flonicamid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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